N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide
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Overview
Description
The compound “N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide” is a complex organic molecule that contains several functional groups and structural motifs, including a pyrazole ring, a pyridine ring, and a piperidine ring . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring could be synthesized from a diazine or aminopyrazine precursor, while the piperidine ring could be synthesized from a suitable amine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyridine rings are aromatic and planar, while the piperidine ring is non-aromatic and can adopt a chair or boat conformation .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various functional groups. The pyrazole and pyridine rings, for example, could undergo electrophilic substitution reactions, while the piperidine ring could undergo nucleophilic substitution reactions .properties
IUPAC Name |
N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O2/c1-18-22(19(2)29-28-18)10-14-27-25(31)23-8-3-4-9-24(23)32-21-11-15-30(16-12-21)17-20-7-5-6-13-26-20/h3-9,13,21H,10-12,14-17H2,1-2H3,(H,27,31)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSCHWDDFLWRNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCNC(=O)C2=CC=CC=C2OC3CCN(CC3)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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